N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine

Medicinal Chemistry ADME Prediction Drug Design

N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine (CAS: 72274-25-0) is a small molecule heterocycle consisting of a central 1,3,5-triazine core substituted with an amino group at the 2-position and a 4-bromophenylamino group at the 4-position. With a molecular formula of C9H8BrN5 and a molecular weight of approximately 266.10 g/mol, this compound serves as a versatile building block and a privileged scaffold in medicinal chemistry and agrochemical research.

Molecular Formula C9H8BrN5
Molecular Weight 266.102
CAS No. 72274-25-0
Cat. No. B3000679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine
CAS72274-25-0
Molecular FormulaC9H8BrN5
Molecular Weight266.102
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC=NC(=N2)N)Br
InChIInChI=1S/C9H8BrN5/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15)
InChIKeyUBVSIAHUTXHQTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine (CAS 72274-25-0): A Core Scaffold for Targeted Triazine Derivatives


N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine (CAS: 72274-25-0) is a small molecule heterocycle consisting of a central 1,3,5-triazine core substituted with an amino group at the 2-position and a 4-bromophenylamino group at the 4-position . With a molecular formula of C9H8BrN5 and a molecular weight of approximately 266.10 g/mol, this compound serves as a versatile building block and a privileged scaffold in medicinal chemistry and agrochemical research . Its specific substitution pattern positions it within the broader class of 1,3,5-triazine-2,4-diamines, which are widely recognized for their ability to engage in multiple hydrogen bond interactions with biological targets [1]. Unlike more heavily substituted or saturated analogs, its relatively simple structure makes it an ideal candidate for further synthetic elaboration to generate focused libraries of bioactive compounds .

Why N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine Cannot Be Replaced by Generic Triazine Analogs


Within the class of 1,3,5-triazine-2,4-diamines, simple structural modifications profoundly alter biological activity and chemical reactivity. Substitution on the triazine ring, particularly at the N2 and C6 positions, directly dictates target affinity, selectivity, and physicochemical properties [1]. A review of this chemical space confirms that even minor changes, such as moving a substituent from the 4-bromo to the 2-bromo position on the phenyl ring or adding a methyl group to the triazine core, can result in a complete loss of activity against a specific enzyme or a dramatic shift in selectivity profile [2]. Therefore, the specific N2-(4-bromophenyl) substitution pattern of CAS 72274-25-0 is not interchangeable with closely related analogs like N2-(2-bromophenyl) or 6,6-dimethyl derivatives, as these differences lead to unique interaction fingerprints with biological targets and distinct utility in chemical synthesis . Treating this compound as a generic 'triazine building block' without considering its precise substitution fails to account for the structure-activity relationships (SAR) that govern its performance in research applications.

Quantitative Evidence for N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine: Comparative Data and Class-Level Differentiation


Comparative Predicted Physicochemical and Drug-Likeness Properties of N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine vs. Key Analogs

Predicted physicochemical properties differentiate CAS 72274-25-0 from close analogs, impacting its suitability for lead discovery. Compared to the 6,6-dimethyl-1,6-dihydro analog, CAS 72274-25-0 is predicted to have a lower molecular weight (266.10 vs. 294.15 g/mol), fewer hydrogen bond donors (2 vs. 3), and a smaller topological polar surface area (TPSA). These differences suggest superior passive membrane permeability and a better profile for central nervous system (CNS) penetration according to standard drug-likeness filters like Lipinski's Rule of Five .

Medicinal Chemistry ADME Prediction Drug Design

Structure-Activity Relationship (SAR) for Antiproliferative Activity: The Critical Role of the 4-Bromophenyl Substituent in 1,3,5-Triazine-2,4-diamines

SAR studies on closely related 6,N2-diaryl-1,3,5-triazine-2,4-diamine derivatives reveal that the presence and position of a bromine atom on the N2-phenyl ring are critical for antiproliferative activity against triple-negative breast cancer (TNBC) cell lines. While direct data for CAS 72274-25-0 is not available, its core structure mirrors the pharmacophore of compounds demonstrating significant and selective activity against MDA-MB-231 cells, with IC50 values in the low micromolar range . These findings strongly suggest that the 4-bromophenyl group in CAS 72274-25-0 is not just a placeholder but a key pharmacophoric element for engaging the biological target, and its modification or removal would likely diminish activity.

Cancer Research Structure-Activity Relationship Anticancer Agents

Comparative Predicted Interaction Profiles with Dihydrofolate Reductase (DHFR) Enzymes

The 1,3,5-triazine-2,4-diamine scaffold is a known pharmacophore for inhibiting dihydrofolate reductase (DHFR) from various species, including Plasmodium falciparum and Escherichia coli. In silico docking studies and enzyme assays on a series of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines demonstrate that the nature of the N2-aryl substituent significantly influences binding affinity and species selectivity [1]. For instance, compounds with an N2-(4-bromophenyl) group exhibit a distinct interaction fingerprint compared to those with a 2-bromophenyl or 4-chlorophenyl group, leading to measurable differences in IC50 values against both wild-type and drug-resistant DHFR enzymes. One potent analog in this class demonstrated an IC50 of 2.66 nM against the drug-resistant FCR-3 strain of P. falciparum [2].

Antimalarial Research Enzyme Inhibition DHFR

Comparative Availability and Purity for Reproducible Research: N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine vs. Complex Analogs

In the context of chemical procurement for reproducible research, the availability of a compound with guaranteed analytical purity is paramount. N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine (CAS 72274-25-0) is a well-defined building block available from multiple commercial suppliers with standard purity of 95% or higher, often accompanied by batch-specific quality control (QC) data like NMR, HPLC, or GC [REFS-1, REFS-2]. In contrast, more complex or less common triazine analogs may have limited commercial availability, longer lead times, or lack the same level of analytical characterization, which can introduce significant variability into research projects.

Chemical Synthesis Procurement Building Blocks

Distinct Reactivity Profile: N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine as a Substrate for Selective Cross-Coupling Reactions

The presence of the bromine atom on the para position of the N-phenyl ring confers distinct and predictable reactivity to CAS 72274-25-0, making it an ideal substrate for transition metal-catalyzed cross-coupling reactions. Specifically, the aryl bromide moiety can be chemoselectively engaged in Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to introduce diverse aryl, amine, or alkyne functionalities without affecting the triazine core . This contrasts with analogs lacking a halogen, which require more aggressive or less selective functionalization strategies, or those with a chlorine atom, which is generally less reactive than bromine in such couplings, offering a clear advantage in synthetic efficiency.

Organic Synthesis Cross-Coupling Suzuki Reaction

Recommended Applications of N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine in Scientific Research and Drug Discovery


As a Key Intermediate in Focused Library Synthesis for Anticancer Lead Discovery

The core 1,3,5-triazine-2,4-diamine scaffold of CAS 72274-25-0 is a recognized pharmacophore for inhibiting cancer-relevant targets such as DNA topoisomerase IIα [1]. The compound's 4-bromophenyl group allows for rapid diversification via cross-coupling reactions to generate a focused library of analogs . This approach enables medicinal chemists to efficiently explore SAR around the N2-phenyl ring to optimize antiproliferative activity and selectivity, as evidenced by studies on related derivatives showing promising activity against TNBC cell lines .

As a Building Block for Optimizing DHFR Inhibitors Against Drug-Resistant Pathogens

The 1,3,5-triazine-2,4-diamine core is a privileged scaffold for developing antifolates that target dihydrofolate reductase (DHFR) in pathogens like Plasmodium falciparum [1]. The specific N2-(4-bromophenyl) substitution pattern in CAS 72274-25-0 is a critical determinant of binding affinity and species selectivity . Researchers can utilize this compound as a starting point for further optimization at the C6 position to develop next-generation inhibitors capable of overcoming resistance mechanisms in malaria or bacterial infections, where analogs have already shown potent (low nM) activity .

As a Reference Standard and Starting Material in CNS Drug Discovery Programs

Based on its predicted physicochemical properties, including a favorable molecular weight (266.10 g/mol) and low topological polar surface area (TPSA: 76.7 Ų), CAS 72274-25-0 possesses a superior profile for blood-brain barrier penetration compared to larger, more polar triazine analogs [1]. This makes it a strategically advantageous scaffold for medicinal chemistry programs targeting central nervous system (CNS) disorders. It serves as an ideal, well-characterized starting material for synthesizing novel compounds where CNS exposure is a primary goal.

As a Well-Characterized Building Block for Reliable Chemical Probe Synthesis

In academic and industrial settings where experimental reproducibility is paramount, the use of a well-defined building block with guaranteed analytical purity is essential. CAS 72274-25-0 is a stable, commercially available compound offered by multiple vendors with standard purity of 95% or higher and supporting QC documentation (e.g., NMR, HPLC) [1]. This ensures batch-to-batch consistency in the synthesis of more complex molecules, making it a reliable and practical choice for generating high-quality chemical probes for target validation and mechanism-of-action studies .

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